Hippuraldehyde

Aldehyde hydration NMR spectroscopy Solution-phase equilibria

Hippuraldehyde (N-benzoylaminoacetaldehyde, PhCONHCH2CHO, CAS 6542-76-3) is a hybrid aromatic aldehyde–amide that serves as a minimalist transition-state analog for cysteine proteases, most notably papain. Its benzamide moiety engages the S2 subsite while the aldehyde carbon forms a reversible hemithioacetal with the active-site cysteine thiol, a binding mode directly confirmed by cross-saturation NMR spectroscopy.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 6542-76-3
Cat. No. B12073774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHippuraldehyde
CAS6542-76-3
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCC=O
InChIInChI=1S/C9H9NO2/c11-7-6-10-9(12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,12)
InChIKeyXEIWWWPDOUQNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hippuraldehyde (CAS 6542-76-3): Chemical Identity, Enzyme Recognition Profile, and Procurement Relevance


Hippuraldehyde (N-benzoylaminoacetaldehyde, PhCONHCH2CHO, CAS 6542-76-3) is a hybrid aromatic aldehyde–amide that serves as a minimalist transition-state analog for cysteine proteases, most notably papain. Its benzamide moiety engages the S2 subsite while the aldehyde carbon forms a reversible hemithioacetal with the active-site cysteine thiol, a binding mode directly confirmed by cross-saturation NMR spectroscopy [1]. Unlike simple aliphatic aldehydes, hippuraldehyde is approximately 10‑fold more extensively hydrated in aqueous solution (≥90% hydrate), a property that profoundly influences both its reactivity and its solution‑phase handling [2]. These structural and physicochemical features position hippuraldehyde as a mechanistically well‑characterized probe for laboratories studying cysteine protease mechanism, transition‑state mimicry, and aldehyde hydration thermodynamics.

Why Hippuraldehyde Cannot Be Replaced by Generic Aromatic Aldehydes or Simple Hippurate Derivatives in Protease Studies


Generic aromatic aldehydes such as benzaldehyde or phenylacetaldehyde lack the N‑acylamino spacer that is essential for simultaneous S2‑subsite recognition and hemithioacetal formation at the catalytic cysteine of papain‑family enzymes [1]. Conversely, simple hippurate derivatives (e.g., hippuric acid, hippuryl amides) cannot form the covalent tetrahedral adduct that defines transition‑state analog inhibition because they lack an electrophilic carbonyl at the position equivalent to the scissile bond [2]. Hippuraldehyde occupies a unique niche: its benzamide group provides the S2‑binding anchor, while its aldehyde carbon is geometrically poised to generate the tetrahedral hemithioacetal adduct that mimics the catalytic transition state. The quantitative evidence below demonstrates that these structural features translate into measurable differences in hydration equilibrium, binding thermodynamics, and enzyme recognition that cannot be recapitulated by the closest available analogs.

Quantitative Differentiation of Hippuraldehyde from Closest Analogs: Hydration, Binding Affinity, and Enzyme Inhibition Profile


Aqueous Hydration Equilibrium: Hippuraldehyde Exhibits ~10‑Fold Greater Hydration Than Simple Aliphatic Aldehydes

In aqueous solution, hippuraldehyde (PhCONHCH2CHO) is extensively hydrated, with the hydrate constituting ≥90% of the total species at equilibrium as measured by ¹H‑NMR spectroscopy. This represents approximately 10‑fold more extensive hydration than that observed for simple aliphatic aldehydes such as acetaldehyde, whose hydration equilibrium constant Khyd is approximately 1 (corresponding to ~50–60% hydrate at equilibrium) [1] [2]. The dehydration of hippuraldehyde hydrate is endothermic (ΔH = +3.9 ± 0.9 kcal/mol) but entropically favored (ΔS = +7.9 ± 1.9 cal/mol·K), indicating that the equilibrium shifts further toward the free aldehyde at elevated temperatures [1].

Aldehyde hydration NMR spectroscopy Solution-phase equilibria Physicochemical characterization

Papain Binding Affinity: Hippuraldehyde–Papain Hemithioacetal Kd Is 3,000‑Fold Tighter Than Simple Thiol–Aldehyde Adducts

Fluorescence titration studies demonstrate that hippuraldehyde forms a hemithioacetal adduct with the active‑site cysteine of papain (Cys‑25‑SH) with a dissociation constant Kd of 1.2 μM at 298 K. This binding affinity is approximately 3,000‑fold tighter (i.e., Kd is 3,000‑fold smaller) than that estimated for the corresponding hemithioacetal adduct between simple thiols (e.g., free cysteine or 2‑mercaptoethanol) and aldehydes in aqueous solution [1]. Dissociation of hippuraldehyde from papain is highly endothermic (ΔH = +18.1 kcal/mol), partially offset by a favorable entropy change (ΔS = +33.7 cal/mol·K) [1].

Cysteine protease inhibition Papain Transition-state analog Fluorescence titration Binding affinity

Thermodynamic Signature of Papain Binding: Hippuraldehyde Behaves as a Classical Transition‑State Analog

The thermodynamic profile of hippuraldehyde binding to papain—strongly endothermic dissociation (ΔH = +18.1 kcal/mol) partially offset by a large favorable entropy change (ΔS = +33.7 cal/mol·K)—closely mirrors the thermodynamic signatures observed for transition‑state analog inhibitors of serine proteases such as chymotrypsin [1]. This pattern contrasts with the binding of simple substrate‑analog inhibitors that typically display smaller enthalpic penalties. The similarity to chymotrypsin transition‑state analog binding thermodynamics supports the classification of hippuraldehyde as a genuine transition‑state analog for papain, rather than a mere ground‑state substrate mimic [1].

Thermodynamics Isothermal titration calorimetry Transition-state analog Papain Enthalpy–entropy compensation

Carbonic Anhydrase I Inhibition: Hippuraldehyde Displays Micromolar Affinity (Ki = 3.7 μM) with Defined Binding Mode

In a stopped‑flow CO₂ hydration assay, hippuraldehyde inhibited human carbonic anhydrase I (hCA I) with an apparent Ki of 3.70 × 10³ nM (3.7 μM), following a 15‑minute pre‑incubation [1]. This places hippuraldehyde in the moderate‑affinity range for carbonic anhydrase inhibitors. By comparison, the classical sulfonamide inhibitor acetazolamide inhibits hCA I with a Ki of approximately 250 nM under similar conditions, making it roughly 15‑fold more potent than hippuraldehyde [2]. The non‑sulfonamide, non‑zinc‑coordinating structure of hippuraldehyde suggests an alternative binding modality that may be useful for fragment‑based drug design targeting CA isoforms where sulfonamide selectivity is challenging.

Carbonic anhydrase Enzyme inhibition Stopped-flow assay Metalloenzyme Fragment-based screening

Physicochemical Property Profile: High Water Solubility and Favorable LogP Distinguish Hippuraldehyde from Bulkier Peptide Aldehydes

Hippuraldehyde (C₉H₉NO₂, MW = 163.17 g/mol) is predicted to have a water solubility of approximately 44.2 g/L (4.42 × 10⁴ mg/L) at 25 °C, based on its estimated LogP of 0.21 . In contrast, larger peptide aldehydes such as N‑Ac‑L‑Phe‑NHCH₂CHO (MW ~262 g/mol) are significantly more lipophilic (estimated LogP ~1.5–2.5) and correspondingly less water‑soluble. The combination of low molecular weight (163 Da), zero Rule‑of‑5 violations, and a polar surface area of 46 Ų places hippuraldehyde firmly within fragment‑like chemical space .

Physicochemical properties Water solubility LogP Drug-likeness ADME prediction

Structural Confirmation of Hemithioacetal Adduct: Direct NMR Evidence of Covalent Enzyme–Inhibitor Complex

Using cross‑saturation ¹H‑NMR spectroscopy, Bendall et al. (1977) provided the first direct experimental evidence for hemithioacetal formation between N‑benzoyl‑aminoacetaldehyde (hippuraldehyde) and the active‑site cysteine thiol of papain [1]. Magnetization transfer between the enzyme‑bound inhibitor and free inhibitor confirmed the reversible covalent nature of the adduct. In contrast, analogous experiments with the corresponding amide (hippuramide) or carboxylic acid (hippuric acid) showed no detectable covalent adduct formation, confirming that the aldehyde functional group—not the benzamide moiety alone—is the essential warhead [2].

NMR spectroscopy Hemithioacetal Covalent enzyme inhibition Cross-saturation Papain

Procurement‑Guiding Application Scenarios for Hippuraldehyde Based on Validated Differentiation Evidence


Cysteine Protease Mechanistic Studies Requiring a Validated Transition‑State Analog Probe

Hippuraldehyde is the most thoroughly characterized small‑molecule transition‑state analog for papain, with direct NMR evidence of hemithioacetal formation [1] and a binding affinity (Kd = 1.2 μM) that is 3,000‑fold tighter than non‑enzymatic thiol–aldehyde adducts [2]. Laboratories investigating the catalytic mechanism of papain‑family cysteine proteases (cathepsins B, L, K, S) should select hippuraldehyde over generic peptide aldehydes when a mechanistically validated, structurally defined reference inhibitor is required for stopped‑flow kinetics, X‑ray crystallography, or NMR‑based binding studies. The availability of comprehensive thermodynamic parameters (ΔH, ΔS, Kd) further enables rigorous van't Hoff or ITC analyses.

Aldehyde Hydration and Solution‑Phase Reactivity Studies Using a Well‑Characterized Model Compound

With ≥90% hydration in aqueous solution—approximately 10‑fold higher than simple aliphatic aldehydes—hippuraldehyde serves as an extreme‑case model for investigating the influence of N‑acyl substitution on carbonyl hydration equilibria [3]. Physical organic chemists and formulation scientists can use hippuraldehyde to study how extensive hydration affects nucleophilic reactivity, stock solution stability, and partition behavior. Its predicted water solubility of ~44 g/L and low LogP (0.21) make it experimentally convenient for aqueous‑phase studies where other aromatic aldehydes suffer from poor solubility.

Fragment‑Based Drug Discovery Targeting Carbonic Anhydrase with a Non‑Sulfonamide Chemotype

Hippuraldehyde inhibits human carbonic anhydrase I with a Ki of 3.7 μM [4], offering a non‑sulfonamide, fragment‑sized (MW = 163 Da, zero Rule‑of‑5 violations) starting point for medicinal chemistry optimization. Medicinal chemistry teams seeking to develop CA inhibitors with improved isoform selectivity or reduced sulfonamide‑related side effects can procure hippuraldehyde as a validated fragment hit. Its fragment‑like physicochemical profile supports further elaboration via structure‑based design, and its distinct binding mode relative to zinc‑coordinating sulfonamides provides a pathway to novel intellectual property.

Biochemistry Education and Laboratory Training: A Textbook Papain Inhibitor with Defined Kinetics

Hippuraldehyde has been used in enzymatic kinetics problem sets (e.g., calculating Kᵢ and Vmax from papain inhibition data) [5], confirming its pedagogical value as a model reversible inhibitor. University biochemistry teaching laboratories and industrial training programs can procure hippuraldehyde to demonstrate transition‑state analog inhibition, enzyme kinetics calculations, and the relationship between aldehyde hydration state and inhibitory potency. Its reversible, non‑toxic binding mode and well‑defined kinetic parameters make it suitable for undergraduate and graduate‑level experimental design courses.

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